3,5-Dimethoxybenzaldehyde-d6
CAS No.: 1354892-73-1
Cat. No.: VC0043288
Molecular Formula: C₉H₄D₆O₃
Molecular Weight: 172.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354892-73-1 |
|---|---|
| Molecular Formula | C₉H₄D₆O₃ |
| Molecular Weight | 172.21 |
Introduction
Chemical Identity and Structure
3,5-Dimethoxybenzaldehyde-d6 is a benzaldehyde derivative with two methoxy groups at positions 3 and 5 of the benzene ring, where the hydrogen atoms in the methoxy groups have been replaced with deuterium atoms. This selective deuteration creates a compound with distinct spectroscopic properties while maintaining similar chemical reactivity to its non-deuterated counterpart.
Basic Identification Data
The compound can be identified through several key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1354892-73-1 |
| Molecular Formula | C₉H₄D₆O₃ |
| Molecular Weight | 172.21 g/mol |
| Chemical Name (IUPAC) | 3,5-bis(trideuteriomethoxy)benzaldehyde |
The molecular structure features a benzene ring with an aldehyde group (-CHO) at position 1, and two deuterated methoxy groups (-OCD₃) at positions 3 and 5.
Structural Characteristics
The compound maintains the planar aromatic structure of the parent benzaldehyde, with two methoxy groups positioned meta to each other. The deuterium labeling occurs specifically on the methyl groups of the methoxy substituents, resulting in six deuterium atoms total in the molecule. This selective deuteration pattern is designed to provide specific mass spectrometric and NMR spectroscopic properties that differentiate it from the non-deuterated version.
Physical and Chemical Properties
The physical and chemical properties of 3,5-Dimethoxybenzaldehyde-d6 are influenced by both its core structure and the deuterium substitution. While specific data for the deuterated version is limited in the provided sources, many properties can be inferred from its non-deuterated analog with consideration for deuterium effects.
Physical Properties
The physical properties of 3,5-Dimethoxybenzaldehyde-d6 likely resemble those of its non-deuterated counterpart with some subtle differences due to deuteration:
Deuteration typically results in slightly higher melting and boiling points compared to non-deuterated compounds due to the slightly stronger intermolecular forces resulting from the increased mass.
Chemical Properties
The chemical reactivity of 3,5-Dimethoxybenzaldehyde-d6 is expected to be similar to that of the non-deuterated version, with the aldehyde group serving as the primary reactive site:
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The aldehyde group can participate in typical carbonyl reactions, including reduction to alcohols, oxidation to carboxylic acids, and various condensation reactions.
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The deuterated methoxy groups (-OCD₃) are chemically similar to regular methoxy groups but exhibit a kinetic isotope effect that can slow reactions involving these groups.
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The compound likely maintains the air sensitivity observed in the non-deuterated version, requiring appropriate storage conditions .
Applications and Research Uses
3,5-Dimethoxybenzaldehyde-d6 has specialized applications in analytical chemistry and biochemical research, primarily due to its deuterium labeling.
Analytical Applications
The primary analytical applications include:
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Internal Standard in Mass Spectrometry: The deuterated compound serves as an ideal internal standard for quantitative analysis of the non-deuterated analog in mass spectrometry, providing nearly identical chemical behavior but distinct mass spectral signals.
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NMR Reference Standards: In ¹H NMR spectroscopy, the deuterated methoxy groups provide reduced signal intensity, making this compound useful as a reference standard or for studies requiring selective signal suppression.
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Metabolic and Pharmacokinetic Studies: Deuterated compounds are valuable in tracking metabolic pathways and drug metabolism, as the deuterium label provides a distinctive mass signature that can be followed through biological systems.
Research Applications
In biochemical and pharmaceutical research, 3,5-Dimethoxybenzaldehyde-d6 may be utilized for:
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Mechanistic Studies: The kinetic isotope effect of deuterium can be exploited to investigate reaction mechanisms involving the methoxy groups.
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Stability Studies: The slightly stronger C-D bond compared to C-H bond can increase metabolic stability, making deuterated compounds interesting in drug development research.
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Synthetic Building Block: As a functional benzaldehyde derivative, it can serve as a building block for more complex deuterium-labeled compounds used in various research applications.
| Condition | Recommendation |
|---|---|
| Temperature | Room temperature |
| Light Exposure | Keep in dark place |
| Packaging | Sealed, dry container |
| Atmosphere | Protect from air (air sensitive) |
These storage recommendations are based on the properties of the non-deuterated analog, which is described as air sensitive .
Comparison with Non-deuterated Analog
Understanding the relationship between 3,5-Dimethoxybenzaldehyde-d6 and its non-deuterated analog provides insight into its utility and properties:
| Property | 3,5-Dimethoxybenzaldehyde | 3,5-Dimethoxybenzaldehyde-d6 | Significance |
|---|---|---|---|
| Molecular Formula | C₉H₁₀O₃ | C₉H₄D₆O₃ | Six hydrogen atoms replaced with deuterium |
| Molecular Weight | 166.17 g/mol | 172.21 g/mol | Mass increase of 6.04 g/mol |
| Chemical Behavior | Standard reactivity | Similar reactivity with kinetic isotope effects | Useful for mechanistic studies |
| Spectroscopic Properties | Standard NMR and MS profiles | Distinct NMR and MS profiles | Valuable for analytical applications |
| Biological Metabolism | Standard metabolic pathways | Potentially altered metabolic rates | Useful for metabolic studies |
The non-deuterated version is known to be useful as a biochemical reagent for life science research , and the deuterated version extends these applications with its specific labeling advantages.
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